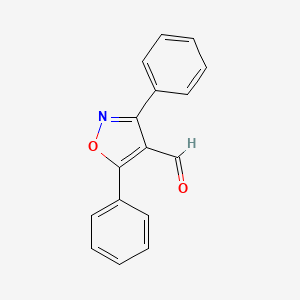
3,5-Diphenylisoxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diphenylisoxazole-4-carbaldehyde is a chemical compound with the following structural formula:
C15H10NO2
It belongs to the class of isoxazole derivatives and contains both an aldehyde functional group and a phenyl ring. The compound’s aromatic nature and functional groups make it interesting for various applications.
Métodos De Preparación
Synthetic Routes:
Several synthetic routes exist for the preparation of 3,5-Diphenylisoxazole-4-carbaldehyde. One common method involves the condensation of 3,5-diphenylisoxazole with an appropriate aldehyde (such as benzaldehyde) under acidic conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired aldehyde product.
Industrial Production:
While not widely produced on an industrial scale, researchers and laboratories synthesize this compound for specific applications. The synthetic methods mentioned above are adaptable for larger-scale production if needed.
Análisis De Reacciones Químicas
3,5-Diphenylisoxazole-4-carbaldehyde can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The phenyl rings can undergo substitution reactions with appropriate reagents (e.g., halogens or amines).
Common reagents include strong acids (for condensation), reducing agents (such as sodium borohydride), and oxidizing agents (like potassium permanganate).
Aplicaciones Científicas De Investigación
This compound finds applications in several fields:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug design.
Materials Science: Its aromatic structure makes it useful for functional materials.
Photophysics: It exhibits interesting photophysical properties.
Mecanismo De Acción
The exact mechanism of action for 3,5-Diphenylisoxazole-4-carbaldehyde depends on its specific application. In drug design, it may interact with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While 3,5-Diphenylisoxazole-4-carbaldehyde is unique due to its combination of an isoxazole ring and an aldehyde group, similar compounds include other isoxazoles, aldehydes, and aromatic derivatives.
Propiedades
Número CAS |
89479-71-0 |
|---|---|
Fórmula molecular |
C16H11NO2 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
3,5-diphenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C16H11NO2/c18-11-14-15(12-7-3-1-4-8-12)17-19-16(14)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
OZMLNKAXYSWXSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
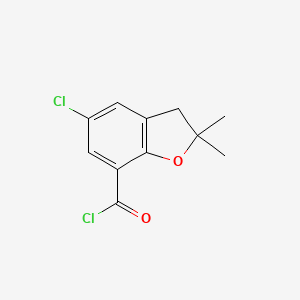



![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
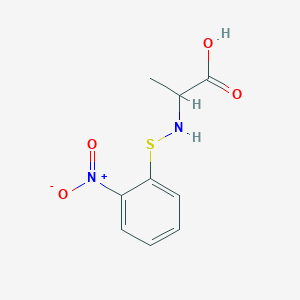
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
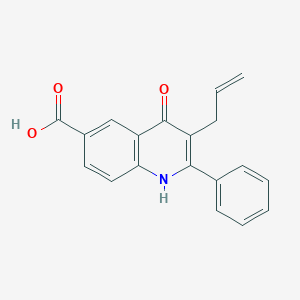

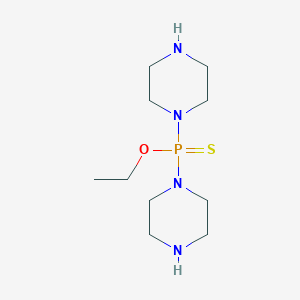
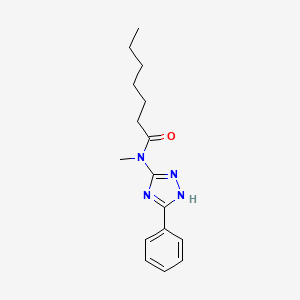
![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
